molecular formula C11H16O3 B13856513 5-(3-Hydroxypentyl)benzene-1,3-diol

5-(3-Hydroxypentyl)benzene-1,3-diol

Cat. No.: B13856513
M. Wt: 196.24 g/mol
InChI Key: INTOLMATVXGPCF-UHFFFAOYSA-N
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Description

5-(3-Hydroxypentyl)benzene-1,3-diol is an organic compound with the molecular formula C11H16O3 and a molecular weight of 196.243 g/mol It is characterized by a benzene ring substituted with a hydroxypentyl group and two hydroxyl groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxypentyl)benzene-1,3-diol typically involves the reaction of a benzene derivative with a hydroxypentyl group. One common method involves the alkylation of resorcinol (benzene-1,3-diol) with 3-chloropentanol under basic conditions to form the desired product . The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxypentyl)benzene-1,3-diol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced products.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

5-(3-Hydroxypentyl)benzene-1,3-diol has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(3-Hydroxypentyl)benzene-1,3-diol involves its interaction with molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions may play a role in its biological effects, such as scavenging free radicals and modulating oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Hydroxypentyl)benzene-1,3-diol is unique due to the presence of the hydroxypentyl group, which imparts distinct chemical and biological properties. This structural feature allows for additional interactions and reactivity compared to simpler dihydroxybenzenes.

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

5-(3-hydroxypentyl)benzene-1,3-diol

InChI

InChI=1S/C11H16O3/c1-2-9(12)4-3-8-5-10(13)7-11(14)6-8/h5-7,9,12-14H,2-4H2,1H3

InChI Key

INTOLMATVXGPCF-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC1=CC(=CC(=C1)O)O)O

Origin of Product

United States

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